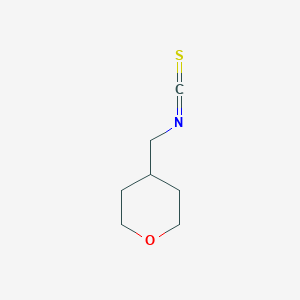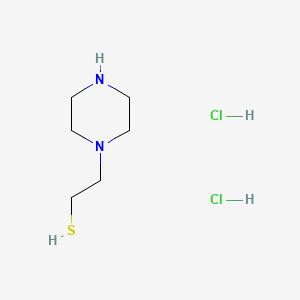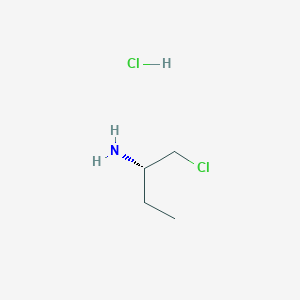
3-(Aminomethyl)-5,5-dimethylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-5,5-dimethylhexanoic acid is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound is known for its significant role in the pharmaceutical industry, particularly as an anticonvulsant and analgesic agent. It is commonly used in the treatment of neuropathic pain and epilepsy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5,5-dimethylhexanoic acid involves several steps. One common method starts with the condensation of isovaleraldehyde with an alkyl cyanoacetate to form a 2-cyano-5-methylhex-2-enoic acid alkyl ester. This intermediate is then reacted with a dialkyl malonate to produce 3-isobutylglutaric acid. The anhydride of this acid is formed and subsequently reacted with ammonia to yield (±)-3-(carbamoylmethyl)-5-methylhexanoic acid. This compound is then resolved into its enantiomers, and the desired (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid is obtained through a Hofmann rearrangement .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthesis stages to avoid the use of expensive and environmentally harmful reagents. The process aims to achieve high yields and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides and sulfonates are used under basic or acidic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, amines, and substituted amino acids .
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-5,5-dimethylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in neurotransmission and its effects on the nervous system.
Medicine: It is used in the development of drugs for treating neuropathic pain and epilepsy.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in organic synthesis .
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-5,5-dimethylhexanoic acid involves its interaction with the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This interaction inhibits the release of excitatory neurotransmitters, thereby reducing neuronal excitability and providing anticonvulsant and analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pregabalin: A structural analog with similar anticonvulsant and analgesic properties.
Gabapentin: Another analog used for similar therapeutic purposes.
Baclofen: A GABA analog used as a muscle relaxant and antispastic agent .
Uniqueness
3-(Aminomethyl)-5,5-dimethylhexanoic acid is unique due to its specific interaction with the alpha-2-delta subunit of voltage-gated calcium channels, which distinguishes it from other similar compounds. This unique mechanism of action contributes to its effectiveness in treating neuropathic pain and epilepsy .
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
3-(aminomethyl)-5,5-dimethylhexanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-9(2,3)5-7(6-10)4-8(11)12/h7H,4-6,10H2,1-3H3,(H,11,12) |
Clave InChI |
RSDVVZUTUSLOBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(CC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13556864.png)


![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B13556892.png)
![tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate](/img/structure/B13556894.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13556901.png)


![2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol](/img/structure/B13556942.png)

![rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrolehydrochloride](/img/structure/B13556949.png)
